molecular formula C7H10ClNO B12886603 3-(2-Chloroethyl)-4,5-dimethylisoxazole

3-(2-Chloroethyl)-4,5-dimethylisoxazole

Katalognummer: B12886603
Molekulargewicht: 159.61 g/mol
InChI-Schlüssel: LDCWUNWOIVGGAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloroethyl)-4,5-dimethylisoxazole is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 2-chloroethyl group and two methyl groups attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-4,5-dimethylisoxazole typically involves the reaction of 4,5-dimethylisoxazole with 2-chloroethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help in achieving consistent product quality. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the compound from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloroethyl)-4,5-dimethylisoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the isoxazole ring can lead to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives of 4,5-dimethylisoxazole.

    Oxidation Reactions: Oxidized products may include isoxazole oxides or other oxygenated derivatives.

    Reduction Reactions: Reduced products may include partially or fully reduced isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroethyl)-4,5-dimethylisoxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 3-(2-Chloroethyl)-4,5-dimethylisoxazole involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other cellular components. This can result in the inhibition of key biological processes, such as DNA replication or protein synthesis, ultimately leading to cell death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: This compound also contains a 2-chloroethyl group but has a different heterocyclic core.

    Tris(2-chloroethyl) phosphate: A flame retardant with multiple 2-chloroethyl groups attached to a phosphate core.

    Melphalan: A chemotherapy drug with a bis(2-chloroethyl)amino group attached to a phenylalanine derivative.

Uniqueness

3-(2-Chloroethyl)-4,5-dimethylisoxazole is unique due to its specific isoxazole core structure combined with the 2-chloroethyl group

Eigenschaften

Molekularformel

C7H10ClNO

Molekulargewicht

159.61 g/mol

IUPAC-Name

3-(2-chloroethyl)-4,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C7H10ClNO/c1-5-6(2)10-9-7(5)3-4-8/h3-4H2,1-2H3

InChI-Schlüssel

LDCWUNWOIVGGAU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(ON=C1CCCl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.